

Off-Target Effects of Chlorpromazine Hydrochloride In Vitro: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpromazine (CPZ), a phenothiazine derivative, was the first typical antipsychotic drug developed and has been a cornerstone in the treatment of schizophrenia and other psychotic disorders.[1] Its primary therapeutic effect is attributed to its antagonist activity at dopamine D2 receptors.[2] However, chlorpromazine is also known for its extensive off-target pharmacology, interacting with a wide range of other receptors, ion channels, and cellular pathways.[3][4] These off-target effects are responsible for both some of its therapeutic benefits (e.g., antiemetic effects) and its significant side-effect profile, including sedation, hypotension, and anticholinergic symptoms.[5][6]

This technical guide provides an in-depth overview of the in vitro off-target effects of **chlorpromazine hydrochloride**. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data on its binding affinities and functional effects, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways. Understanding these off-target activities is crucial for predicting potential adverse effects, identifying new therapeutic opportunities, and developing more selective pharmacological agents.

Off-Target Binding Affinities and Functional Data



Chlorpromazine exhibits a promiscuous binding profile, interacting with numerous G-protein coupled receptors (GPCRs), ion channels, and other cellular targets. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of chlorpromazine at various off-target sites.

Receptor Binding Affinities



Receptor Family	Receptor Subtype	Species	Ki (nM)	Radioliga nd	Tissue/Ce II Line	Referenc e(s)
Adrenergic	α1Α	Human	1.8	[3H]prazosi n	CHO cells	[7][8]
α1Β	Human	2.3	[3H]prazosi n	CHO cells	[7][8]	
α1D	Human	2.5	[3H]prazosi n	CHO cells	[7][8]	_
α2Α	Human	1300	[3H]rauwol scine	-	[9]	_
α2C	Human	83	[3H]rauwol scine	-	[9]	
Muscarinic	M1	Human	13	[3H]pirenze pine	-	[10]
M2	Human	28	[3H]AF-DX 384	-	[10]	
M3	Human	30	[3H]4- DAMP	-	[10]	
M4	Human	15	[3H]pirenze pine	-	[10]	_
M5	Human	60	[3H]pirenze pine	-	[10]	
Histamine	H1	Human	0.5	[3H]mepyr amine	-	[11]
Serotonin	5-HT2A	Human	3.2	[3H]ketans erin	-	[12]
5-HT2C	Rat	27.1	[3H]mesule	-	[12]	
5-HT6	Human	6.3	[3H]LSD	-	[10]	- -



5-HT7 Human 13 [3H]5-CT - [10]

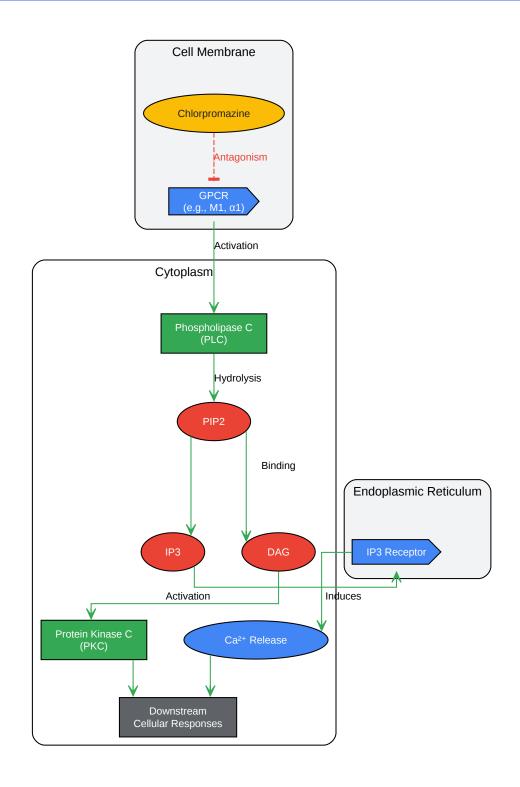
Ion Channel and Enzyme Inhibition

Target	Species	IC50	Assay Conditions	Reference(s)
hERG Potassium Channel	Human	1.56 μΜ	Patch-clamp in CHO cells	[13]
Xenopus laevis	21.6 μΜ	Two- microelectrode voltage-clamp in oocytes	[14]	
Voltage-gated K+ Channels	Rat	6.1 μM (inward- rectifying), 16 μM (time- independent outward)	Whole-cell patch- clamp in ventricular myocytes	[15]
Store-operated Ca2+ Entry	Rat	24 μΜ	Fura-2 AM imaging in PC12 cells	[16][17]
CYP1A2	Human	9.5 μΜ	Human liver microsomes	[8]
CYP2D6	Human	20 μΜ	Human liver microsomes	[8]

Key Off-Target Signaling Pathways

Chlorpromazine's interactions with its off-target receptors and channels lead to the modulation of several intracellular signaling pathways. The following diagrams illustrate some of the key pathways affected by chlorpromazine in vitro.

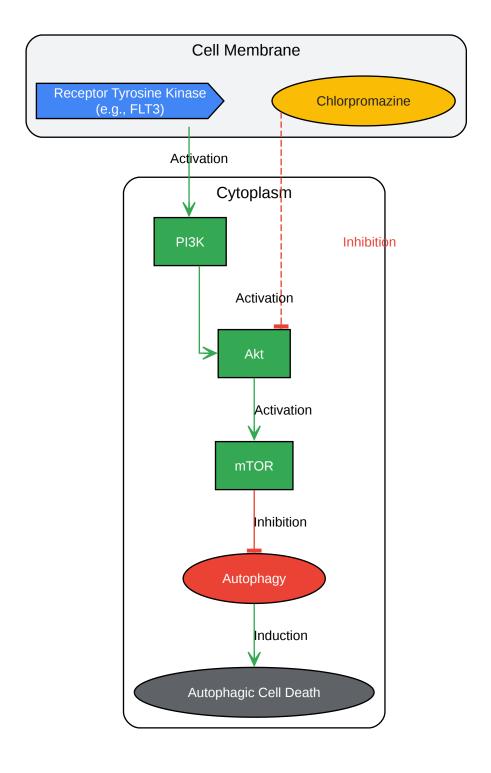




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Figure 1: Inhibition of Gq-coupled GPCR Signaling by Chlorpromazine.

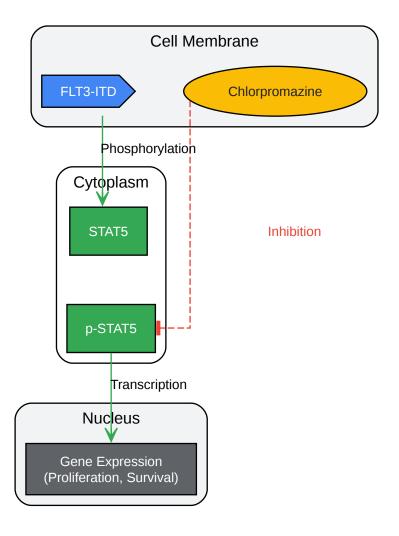




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Figure 2: Chlorpromazine-induced Autophagic Cell Death via Akt/mTOR Pathway Inhibition.[4]





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Figure 3: Inhibition of STAT5 Signaling by Chlorpromazine in FLT3-ITD-Positive Cells.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the off-target effects of chlorpromazine.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is a generalized procedure for determining the binding affinity of chlorpromazine for a target receptor using a competitive radioligand binding assay.[1][18][19]

1. Membrane Preparation:



- Culture cells expressing the target receptor to a high density.
- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
- Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
- 2. Binding Assay:
- In a 96-well plate, add the following to each well:
 - 50 μL of assay buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
 - \circ 50 μ L of a fixed concentration of the appropriate radioligand (e.g., [3H]prazosin for α 1-adrenergic receptors).
 - 50 μL of a range of concentrations of chlorpromazine hydrochloride.
 - 100 μL of the membrane preparation.
- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- 3. Filtration and Counting:
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.



- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- 4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the chlorpromazine concentration and fit the data to a one-site competition model to determine the IC50 value.
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

This protocol outlines the procedure for measuring the inhibitory effect of chlorpromazine on hERG potassium channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells). [14][20][21][22][23]

- 1. Cell Culture and Preparation:
- Culture cells stably expressing the hERG channel in appropriate media.
- Plate the cells onto glass coverslips 24-48 hours before the experiment.
- On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
- 2. Electrophysiological Recording:
- Fabricate patch pipettes from borosilicate glass capillaries and fill with intracellular solution. Pipette resistance should be 2-5 M Ω .
- Obtain a high-resistance seal (>1 G Ω) between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.



- Clamp the cell membrane potential at a holding potential of -80 mV.
- Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a
 depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2
 seconds to record the tail current.
- 3. Drug Application:
- After obtaining a stable baseline recording of hERG currents, perfuse the recording chamber with extracellular solution containing various concentrations of chlorpromazine hydrochloride.
- Allow sufficient time for the drug effect to reach steady-state at each concentration.
- 4. Data Analysis:
- Measure the peak tail current amplitude in the absence and presence of different concentrations of chlorpromazine.
- Plot the percentage inhibition of the tail current as a function of the chlorpromazine concentration and fit the data to a Hill equation to determine the IC50 value.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol describes the use of a Seahorse XF Analyzer to assess the impact of chlorpromazine on mitochondrial function by measuring the oxygen consumption rate (OCR).[5] [17][18][24][25]

- 1. Cell Culture and Plating:
- Plate cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
- 2. Sensor Cartridge Hydration and Drug Plate Preparation:
- The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.



- On the day of the assay, prepare a drug plate containing chlorpromazine and mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) at the desired concentrations in assay medium.
- 3. Cell Plate Preparation:
- Remove the cell culture medium from the cell plate and wash with pre-warmed Seahorse XF assay medium.
- Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour before the assay.
- 4. Seahorse XF Assay:
- Place the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.
- Start the assay protocol, which will measure the basal OCR, followed by sequential injections of:
 - Chlorpromazine (or vehicle control).
 - Oligomycin (to inhibit ATP synthase).
 - FCCP (an uncoupling agent to induce maximal respiration).
 - Rotenone/antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).
- 5. Data Analysis:
- The Seahorse XF software will calculate the OCR at each stage of the assay.
- Analyze the data to determine the effect of chlorpromazine on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Intracellular Calcium Imaging with Fura-2 AM

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This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to chlorpromazine using the ratiometric fluorescent indicator Fura-2 AM. [3][13][26][27][28]

- 1. Cell Preparation and Dye Loading:
- Plate cells on glass-bottom dishes or coverslips.
- Prepare a Fura-2 AM loading solution (typically 1-5 μM Fura-2 AM with a non-ionic surfactant like Pluronic F-127 in a physiological buffer such as HBSS).
- Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.
- Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
- 2. Fluorescence Microscopy:
- Mount the dish or coverslip on the stage of a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a detector for emission at ~510 nm.
- 3. Image Acquisition and Drug Application:
- Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
- Perfuse the cells with a solution containing chlorpromazine hydrochloride at the desired concentration.
- Continue to acquire images to monitor the change in fluorescence intensity over time.
- 4. Data Analysis:
- Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point in regions of interest corresponding to individual cells.



• The F340/F380 ratio is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect the effect of chlorpromazine on calcium signaling.

Conclusion

Chlorpromazine hydrochloride exhibits a complex in vitro pharmacological profile, with significant activity at a multitude of off-target sites. Its interactions with adrenergic, muscarinic, histaminergic, and serotonergic receptors, as well as various ion channels and intracellular signaling pathways, contribute to its diverse therapeutic and adverse effects. This technical guide provides a comprehensive summary of these off-target effects, including quantitative binding and functional data, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways involved.

For researchers and drug development professionals, a thorough understanding of chlorpromazine's off-target profile is invaluable. It can aid in the interpretation of preclinical and clinical data, facilitate the design of more selective and safer drug candidates, and potentially uncover novel therapeutic applications for this well-established drug. The methodologies and data presented herein serve as a foundational resource for further investigation into the multifaceted pharmacology of chlorpromazine and other promiscuous compounds.

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